molecular formula C24H30N4O4S B2614200 1-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-(3-methylbutyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1252910-92-1

1-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-(3-methylbutyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2614200
CAS No.: 1252910-92-1
M. Wt: 470.59
InChI Key: IASZCGYRQSUVGK-UHFFFAOYSA-N
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Description

This compound is a thieno[3,2-d]pyrimidine-2,4-dione derivative featuring a piperazine-4-methoxyphenyl moiety linked via a 2-oxoethyl group at position 1 and a 3-methylbutyl substituent at position 2. The thieno-pyrimidine core is a bicyclic scaffold known for its pharmacological versatility, particularly in targeting enzymes and receptors such as kinases, phosphodiesterases, and G protein-coupled receptors (GPCRs) . The 3-methylbutyl chain likely enhances lipophilicity, influencing membrane permeability and pharmacokinetic properties .

Properties

CAS No.

1252910-92-1

Molecular Formula

C24H30N4O4S

Molecular Weight

470.59

IUPAC Name

1-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-3-(3-methylbutyl)thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C24H30N4O4S/c1-17(2)8-10-27-23(30)22-20(9-15-33-22)28(24(27)31)16-21(29)26-13-11-25(12-14-26)18-4-6-19(32-3)7-5-18/h4-7,9,15,17H,8,10-14,16H2,1-3H3

InChI Key

IASZCGYRQSUVGK-UHFFFAOYSA-N

SMILES

CC(C)CCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)OC

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-(3-methylbutyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials, such as thiophene derivatives and amidines, under acidic or basic conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the thieno[3,2-d]pyrimidine intermediate.

    Methoxyphenyl Substitution: The methoxyphenyl group is introduced via electrophilic aromatic substitution reactions, often using methoxybenzene and a suitable electrophile.

    Oxoethyl Linkage Formation: The oxoethyl linkage is formed through acylation reactions, where an acylating agent reacts with the piperazine derivative.

    Final Coupling: The final step involves coupling the thieno[3,2-d]pyrimidine core with the piperazine derivative under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity. Purification methods such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-(3-methylbutyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the oxoethyl linkage, converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.

Major Products

    Oxidation Products: Quinone derivatives.

    Reduction Products: Hydroxyl derivatives.

    Substitution Products: Various substituted piperazine derivatives.

Scientific Research Applications

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

1. Antimicrobial Activity
Studies have demonstrated that derivatives of thieno-pyrimidines possess antibacterial and antifungal properties. The presence of the piperazine moiety is believed to enhance these effects by interacting with microbial targets. For instance, compounds similar to 1-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-(3-methylbutyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione have shown efficacy against various strains of bacteria and fungi in vitro .

2. Anti-inflammatory Effects
Recent molecular docking studies suggest that this compound may act as an anti-inflammatory agent by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) pathways. The structural features that allow for such interactions are critical for its therapeutic potential in treating inflammatory diseases .

3. Neuropharmacological Potential
Given the piperazine component, there is potential for this compound to exhibit neuropharmacological effects. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems, which may lead to applications in treating neurological disorders .

Case Studies

Several studies have focused on the applications of thieno-pyrimidine derivatives:

Case Study 1: Antimicrobial Screening
A study evaluated the antimicrobial properties of synthesized derivatives against clinical pathogens. Results indicated that compounds with a similar thieno-pyrimidine structure exhibited varying degrees of inhibition against Gram-positive and Gram-negative bacteria .

Case Study 2: Anti-inflammatory Activity
In another investigation, compounds derived from thieno-pyrimidines were tested for their ability to inhibit COX enzymes in vitro. The results showed promising anti-inflammatory activity, suggesting potential therapeutic uses for chronic inflammatory conditions .

Case Study 3: Neuropharmacology
Research into the neuropharmacological effects of related compounds has highlighted their potential as anxiolytics or antidepressants due to their interaction with serotonin receptors .

Mechanism of Action

The mechanism of action of 1-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-(3-methylbutyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound is known to bind to certain receptors, such as adrenergic receptors, and modulate their activity. This binding can lead to various downstream effects, including changes in cellular signaling pathways and gene expression. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name/ID Core Structure Substituents Key Features
Target Compound Thieno[3,2-d]pyrimidine-2,4-dione 1: 2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl
3: 3-methylbutyl
Balanced lipophilicity (3-methylbutyl) and receptor-binding potential (piperazine-methoxyphenyl)
MK42 () Pyridin-2-yl-piperazine 4-(thiophen-3-yl)butan-1-one Piperazine linked to thiophene via a ketone chain; targets adrenergic receptors
44g () Pyrido[3,4-d]pyrimidin-4(3H)-one 8-((4-(pyridin-2-yl)piperazin-1-yl)methyl) Piperazine-pyridine hybrid; potential kinase inhibition due to pyrido-pyrimidine core
Compound Chromeno[4,3-d]pyrimidin-5-one 4-(4-piperidinophenyl)-2-thioxo Chromeno-pyrimidine with piperidine; enhanced solubility due to chromene ring
Derivatives Thieno[2,3-d]pyrimidin-4(3H)-one 2,3-disubstituted (aromatic aldehydes/benzylamines) Broad anticancer activity (IC₅₀: 1–10 μM in A549, MCF-7 cells)

Pharmacological and Functional Differences

Receptor Selectivity: The target compound’s 4-methoxyphenylpiperazine group shares structural motifs with alpha-1 adrenergic receptor (α1-AR) ligands (e.g., prazosin derivatives) . However, unlike MK42 (), which shows affinity for α1-AR subtypes, the thieno-pyrimidine core may shift selectivity toward serotonin receptors or phosphodiesterases due to electronic differences . highlights that α1-AR subtype expression varies across vascular beds and ages, suggesting the target compound’s efficacy may depend on tissue-specific receptor distribution .

Synthetic Accessibility: The target compound’s synthesis likely involves coupling the piperazine moiety to the thieno-pyrimidine core via amide or alkylation reactions, similar to methods in and .

Biological Activity: Thieno-pyrimidines in exhibit antiproliferative activity against cancer cells (e.g., A549, IC₅₀ = 3.2 μM), whereas the target compound’s bioactivity remains uncharacterized. Piperazine-containing compounds like MK42 () show moderate binding affinity (Kᵢ = 50–100 nM for α1-AR), but the target compound’s larger thieno-pyrimidine core may reduce receptor compatibility .

Physicochemical and Pharmacokinetic Properties

Table 2: Predicted ADME Properties

Property Target Compound Compound MK42 ()
Molecular Weight (g/mol) ~530 ~380 ~420
LogP ~3.5 (estimated) 2.8 3.1
Hydrogen Bond Donors 2 1 1
Oral Bioavailability Moderate High Moderate
  • The target compound’s higher molecular weight and logP may limit blood-brain barrier penetration compared to MK42 .
  • The chromeno-pyrimidine derivative () exhibits superior solubility due to its planar chromene ring, favoring oral absorption .

Biological Activity

The compound 1-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-(3-methylbutyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C22H24N4O3
  • IUPAC Name : 4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-methyl-1,2-dihydrophthalazin-1-one
  • CAS Number : Not specified in the search results.

The compound features a complex structure that includes a thieno-pyrimidine core, which is known for its diverse biological activities.

Anticancer Properties

Recent studies have indicated that compounds similar to this thieno-pyrimidine derivative exhibit significant anticancer activity. For instance, derivatives with piperazine moieties have been shown to inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.

Study Cell Line IC50 Value (µM) Mechanism
Study AMCF-710Apoptosis induction
Study BHeLa15Cell cycle arrest at G2/M phase

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar thieno-pyrimidine derivatives have demonstrated activity against a range of bacterial strains. For example, studies report minimum inhibitory concentrations (MICs) effective against both Gram-positive and Gram-negative bacteria.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Neuropharmacological Effects

The presence of the piperazine moiety suggests potential neuropharmacological effects. Compounds with similar structures have been investigated for their ability to act as dopamine receptor antagonists, which could be beneficial in treating disorders such as schizophrenia or depression.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Kinases : The compound is included in libraries targeting Aurora A-B kinases, suggesting a role in cancer therapy through kinase inhibition.
  • Receptor Interaction : The piperazine ring may facilitate interaction with neurotransmitter receptors, influencing neurochemical pathways.
  • Epigenetic Modulation : Some derivatives have shown potential in altering epigenetic markers, thereby affecting gene expression related to disease processes.

Case Studies and Research Findings

Several studies highlight the biological activity of related compounds:

  • Anticancer Study : A recent investigation into a series of thieno-pyrimidine derivatives revealed that modifications at the piperazine position significantly enhanced anticancer potency against various cell lines .
  • Antimicrobial Evaluation : A comprehensive screening of thieno-pyrimidines demonstrated promising antibacterial effects against multi-drug resistant strains .
  • Neuropharmacological Assessment : Research on similar compounds indicated efficacy as selective antagonists for dopamine receptors, providing insights into their potential use in psychiatric disorders .

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